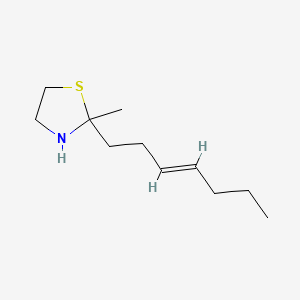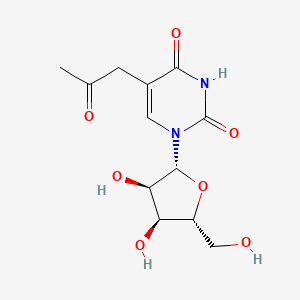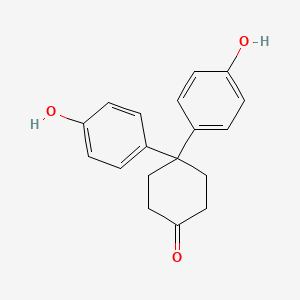
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one is an organic compound with the molecular formula C18H18O3 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one typically involves the reaction of phenol with cyclohexanone in the presence of an acid catalyst. A common method includes mixing phenol and cyclohexanone in a stoichiometric ratio, followed by the addition of hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50-60°C for about 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to form ethers or esters.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Ethers and esters
科学的研究の応用
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of high-performance polymers and resins, which are utilized in various industrial applications.
作用機序
The mechanism of action of 4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one involves its interaction with molecular targets through its hydroxy and ketone groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- 4,4-Bis(4-hydroxyphenyl)valeric acid
- 4-Hydroxy-4-phenylcyclohexan-1-one
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
Uniqueness
4,4-Bis(4-hydroxyphenyl)cyclohexan-1-one is unique due to its specific structure, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
77545-02-9 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
4,4-bis(4-hydroxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H18O3/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14/h1-8,19-20H,9-12H2 |
InChIキー |
XWOTUBHDCDTDOM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
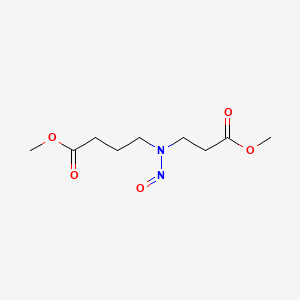
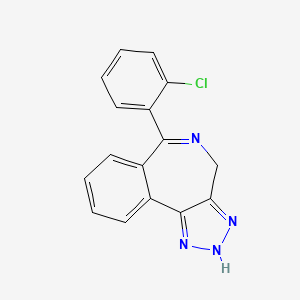
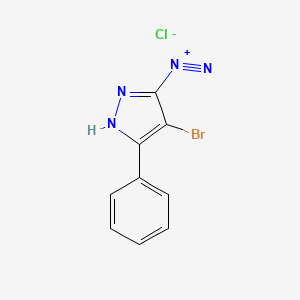
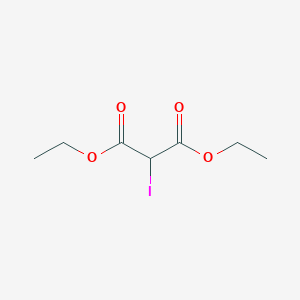
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
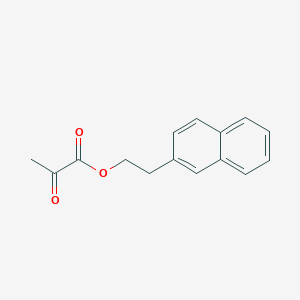


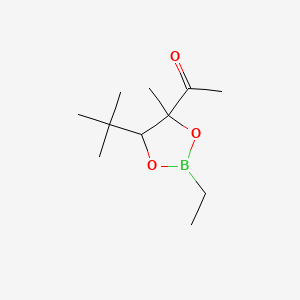
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
